Comparative Environmental Photochemical Formation Yield: 1-Chloropyrene vs. 1-Bromopyrene in Synthetic Seawater
Under UV irradiation in synthetic seawater, pyrene undergoes photochemical halogenation to yield both chlorinated and brominated derivatives. 1-Chloropyrene production (220–360 nM) was measured to be approximately 20- to 30-fold higher than that of 1-bromopyrene (7.3–12 nM) under identical irradiation conditions [1]. This differential yield reflects the higher natural abundance of chloride ion in seawater and establishes 1-chloropyrene as the dominant monohalogenated photoproduct in marine environmental matrices.
| Evidence Dimension | Photochemical formation yield in synthetic seawater |
|---|---|
| Target Compound Data | 220–360 nM |
| Comparator Or Baseline | 1-Bromopyrene: 7.3–12 nM |
| Quantified Difference | Target compound yield ~20- to 30-fold higher than comparator |
| Conditions | Pyrene exposed to UV irradiation in synthetic seawater; irradiation time varied |
Why This Matters
For environmental analytical laboratories, this quantifies 1-chloropyrene as the higher-abundance chlorinated PAH congener in marine samples, directly influencing the selection of this compound as a certified reference standard for accurate quantification in seawater monitoring programs.
- [1] Sankoda K, et al. Aqueous secondary formation of brominated, chlorinated, and mixed halogenated pyrene in presence of halide ions. Chemosphere, 2017, 171, 399-404. DOI: 10.1016/j.chemosphere.2016.12.044. View Source
